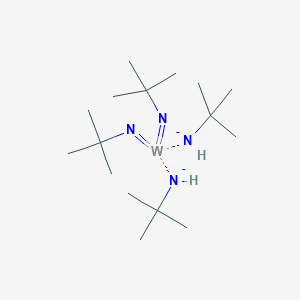
bis(tert-butylimino)tungsten;tert-butylazanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tert-butylimino)tungsten;tert-butylazanide is an organometallic compound that features tungsten as its central metal atom. This compound is known for its unique structure, which includes tert-butylimino and tert-butylazanide ligands. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butylimino)tungsten;tert-butylazanide typically involves the reaction of tungsten chloride with tert-butyliminoamine in a suitable solvent. The reaction proceeds as follows:
Preparation of tert-butyliminoamine: tert-butyl iminobenzoate is reacted with dimethylamine to obtain tert-butyliminoamine.
Formation of this compound: tert-butyliminoamine is then reacted with tungsten chloride in a desired solvent to produce the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in high purity forms, such as 99.99% trace metals basis .
Análisis De Reacciones Químicas
Types of Reactions
Bis(tert-butylimino)tungsten;tert-butylazanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: The tert-butylimino and tert-butylazanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction. Substitution reactions often require specific ligands and catalysts to facilitate the exchange of ligands.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield tungsten oxides, while reduction reactions produce lower oxidation states of tungsten.
Aplicaciones Científicas De Investigación
Bis(tert-butylimino)tungsten;tert-butylazanide has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in various biochemical assays and studies.
Industry: It is used in the manufacturing of thin films and coatings for electronic devices.
Mecanismo De Acción
The mechanism of action of bis(tert-butylimino)tungsten;tert-butylazanide involves its ability to act as a catalyst in various chemical reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, facilitating the desired chemical transformations. The exact pathways and targets depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI): This compound has similar ligands but includes dimethylamino groups instead of tert-butylazanide.
Tris(diethylamido)(tert-butylimido)tantalum(V): A similar organometallic compound with tantalum as the central metal atom.
Bis(cyclopentadienyl)tungsten(IV) dihydride: Another tungsten-based compound with different ligands.
Uniqueness
Bis(tert-butylimino)tungsten;tert-butylazanide is unique due to its specific combination of tert-butylimino and tert-butylazanide ligands, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring high purity and specific reactivity, such as thin film deposition and catalysis.
Propiedades
Fórmula molecular |
C16H38N4W-2 |
|---|---|
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
bis(tert-butylimino)tungsten;tert-butylazanide |
InChI |
InChI=1S/2C4H10N.2C4H9N.W/c4*1-4(2,3)5;/h2*5H,1-3H3;2*1-3H3;/q2*-1;;; |
Clave InChI |
SHVWQPSVTQJQHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[NH-].CC(C)(C)[NH-].CC(C)(C)N=[W]=NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


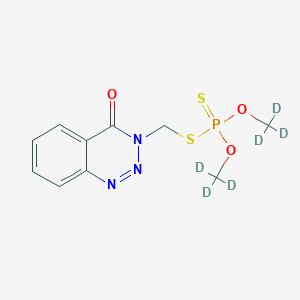
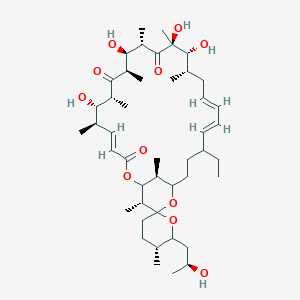
![methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate](/img/structure/B12055408.png)
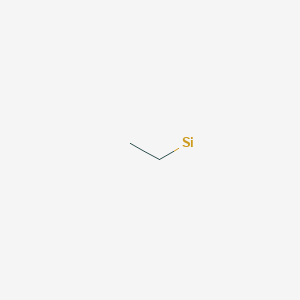

![6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055437.png)


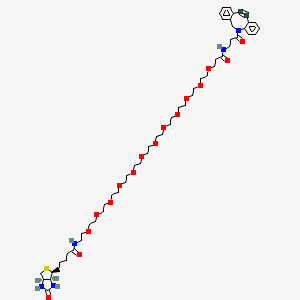
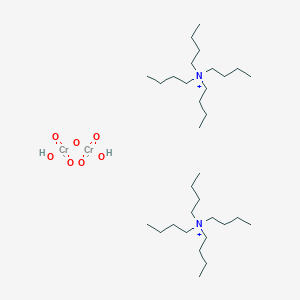
![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)



